molecular formula C21H26N2O4S B2615410 N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 953260-82-7

N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Katalognummer B2615410
CAS-Nummer: 953260-82-7
Molekulargewicht: 402.51
InChI-Schlüssel: MQCYOAVLFAFRFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . It also contains a benzylpiperidine moiety, which is a common structural component in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzylpiperidines can undergo various reactions, including N-alkylation and acylation .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

The compound has demonstrated potent antioxidant activity. In an oxygen radical absorbance capacity (ORAC) assay , six derivatives (4a, 4d, 4e, 4f, 4g, and 9b) exhibited significant (>30%) radical scavenging properties. These values were comparable to or even more potent than well-known antioxidants like ascorbic acid, resveratrol, and trolox .

Cholinesterase Inhibition

Cholinesterase enzymes play a crucial role in neurotransmitter regulation. The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Inhibition of these enzymes is relevant in the context of neurodegenerative diseases, such as Alzheimer’s disease (AD). By targeting cholinesterase activity, this compound may contribute to cognitive function preservation .

Central Nervous System (CNS) Disorders

Given its dual action (antioxidant and cholinesterase inhibition), this compound holds promise for CNS disorders. Researchers are exploring its potential in mitigating brain free radical damage while enhancing acetylcholine signaling. This makes it a candidate for AD therapy, where oxidative stress and cholinergic dysfunction are implicated .

Drug Development

The compound’s unique structure and pharmacological properties make it an interesting lead for drug development. Scientists are investigating its potential as a starting point for designing poly-active molecules—those that specifically target synergistic pharmacologies in diseases. By focusing on specific pathways, researchers aim to create effective treatments with fewer side effects .

Crystallographic Studies

Crystallographic studies have revealed intriguing features of the compound’s molecular conformation. For example, N′-(1-benzylpiperidin-4-yl)acetohydrazide crystallizes with four crystallographically unique molecules in the asymmetric unit. Understanding its solid-state structure aids in predicting its behavior and interactions .

Scalable Synthesis

Efficient synthesis methods are essential for practical applications. An improved scalable process has been developed for synthesizing piperidin-4-yl-carbamate salts, including the compound of interest. This method utilizes readily available raw materials and shorter reaction times, making it viable for large-scale manufacturing .

Wirkmechanismus

The mechanism of action would depend on the specific biological target of this compound. Benzylpiperidines can act as monoamine releasing agents .

Eigenschaften

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c24-28(25,19-6-7-20-21(14-19)27-13-12-26-20)22-15-17-8-10-23(11-9-17)16-18-4-2-1-3-5-18/h1-7,14,17,22H,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCYOAVLFAFRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.